ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid
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Overview
Description
(1R,2S)-1-Amino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H19NO5S and a molecular weight of 313.37 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring, an amino group, and a vinyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under controlled conditions.
Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.
Vinyl Group Addition: The vinyl group is added through a vinylation reaction, which involves the use of a vinyl halide or vinyl triflate in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes utilize microreactors to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or acid catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2S)-1-Amino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function . This interaction can lead to various biological effects, including antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid methyl ester .
- (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid ethyl ester .
Uniqueness
(1R,2S)-1-Amino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester 4-methylbenzenesulfonate is unique due to its combination of a cyclopropane ring, amino group, and vinyl group, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H21NO5S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H13NO2.C7H8O3S/c1-3-6-5-8(6,9)7(10)11-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,6H,1,4-5,9H2,2H3;2-5H,1H3,(H,8,9,10)/t6?,8-;/m1./s1 |
InChI Key |
ZVRWDUOPDWVUNQ-PICGMCJFSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(CC1C=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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